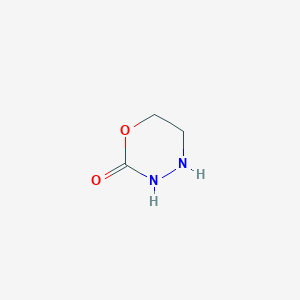

1,3,4-Oxadiazinan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-oxadiazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2/c6-3-5-4-1-2-7-3/h4H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSRDSXWYFVGHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,3,4 Oxadiazinan 2 One and Its Derivatives

Classical Synthesis Approaches

Classical methods for synthesizing the 1,3,4-oxadiazinan-2-one core often involve foundational organic reactions such as condensation and cyclization, which can be combined into multi-step sequences to build more complex structures.

Condensation reactions are fundamental in assembling the precursors required for the 1,3,4-oxadiazinan-2-one ring. A common strategy involves the condensation of hydrazides with aldehydes or ketones to form acylhydrazones. organic-chemistry.org These intermediates are then poised for subsequent cyclization. For instance, a transition-metal-free process can be initiated by the condensation of semicarbazide (B1199961) or thiosemicarbazide (B42300) with various aldehydes. nih.gov The resulting product can then undergo oxidative cyclization to form the desired heterocyclic ring. This sequential one-pot approach is compatible with a range of aromatic and aliphatic aldehydes. nih.gov

Another key condensation step is the formation of N,N'-diacylhydrazines, which are direct precursors for cyclodehydration reactions leading to 1,3,4-oxadiazoles, a related but distinct five-membered ring system. biointerfaceresearch.com While not forming the six-membered oxadiazinan-2-one directly, the principles of using condensation to link key fragments are shared. The synthesis of 2,5-diaryl-1,3,4-oxadiazoles can also be achieved through direct condensation reactions where a pre-formed 1,3,4-oxadiazole (B1194373) core is added to an unsaturated system. mdpi.com

The critical ring-closing step to form the 1,3,4-oxadiazinan-2-one heterocycle can be accomplished through several distinct cyclization strategies.

Intramolecular Cyclization: A prevalent method involves the intramolecular cyclization of a suitable linear precursor. One such approach begins with resin-bound aryl or hetero-aromatic acyl hydrazides. These are reacted with 2-substituted-2-bromoacetic acids, followed by treatment with a base like N,N-Diisopropylethylamine (DIEA), which induces an intramolecular cyclization to yield six-membered 1,3,4-oxadiazin-5-ones. nih.govrsc.org

Cyclization via Hydrazine (B178648) Derivatives: A versatile route starts from amino acids, such as (R)-phenylglycine. thieme-connect.comscite.ai The amino acid is converted into an N-nitrosamine, which is subsequently reduced with a reagent like lithium aluminum hydride (LiAlH4) to form a hydrazine intermediate. thieme-connect.com This hydrazine is then treated with a carbonyl source, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to furnish the cyclic 1,3,4-oxadiazinan-2-one ring. thieme-connect.com An alternative cyclization protocol for similar hydrazine precursors employs a metal hydride (like LiH or NaH) and diethyl carbonate. researchgate.net

Oxidative Cyclization: Acylhydrazones, formed from the condensation of hydrazides and aldehydes, can undergo oxidative cyclization to create the C-O bond of the ring. A practical, transition-metal-free method uses molecular iodine (I₂) in the presence of potassium carbonate to convert acylhydrazones into the corresponding 1,3,4-oxadiazole ring. organic-chemistry.org This method is noted for its mild conditions and scalability. organic-chemistry.org

Cycloaddition Reactions: Formal [3+3] cycloaddition reactions provide a modern approach to related scaffolds. For example, the reaction of diaziridines with quinones, catalyzed by Scandium(III) triflate (Sc(OTf)₃), has been developed to produce benzo[e] nih.govresearchgate.netrsc.orgoxadiazinanes in high yields. nsf.gov Similarly, 1,2,4-oxadiazinan-5-one derivatives can be synthesized through a [3+3] cycloaddition of in situ generated aza-oxyallyl cations with nitrones. researchgate.net

Table 1: Selected Cyclization Reagents and Precursors for 1,3,4-Oxadiazinan-2-one and Related Scaffolds

| Reagent/Catalyst | Precursor | Resulting Scaffold | Citation |

|---|---|---|---|

| N,N-Diisopropylethylamine (DIEA) | Resin-bound acyl hydrazide reacted with 2-bromoacetic acid derivative | 1,3,4-Oxadiazin-5-one | nih.govrsc.org |

| 1,1'-Carbonyldiimidazole (CDI) | Hydrazine derivative (from reduced N-nitrosamine) | 1,3,4-Oxadiazinan-2-one | thieme-connect.com |

| LiH or NaH / Diethyl carbonate | Hydrazine derivative (from reduced N-nitrosamine) | 1,3,4-Oxadiazinan-2-one | researchgate.net |

| Iodine (I₂) / Potassium Carbonate | Acylhydrazone | 1,3,4-Oxadiazole | organic-chemistry.org |

| Scandium(III) triflate (Sc(OTf)₃) | Diaziridine and Quinone | Benzo[e] nih.govresearchgate.netrsc.orgoxadiazinane | nsf.gov |

The synthesis of complex or highly substituted 1,3,4-oxadiazinan-2-ones often requires multi-step reaction sequences. These syntheses allow for the introduction of specific functional groups and stereocenters.

Another multi-step approach starts from norephedrine (B3415761) to produce N4-substituted nih.govresearchgate.netrsc.org-oxadiazinan-2-ones. researchgate.net This sequence involves N-alkylation, nitrosation of the secondary amine, reduction of the nitroso group, and subsequent cyclization to form the heterocyclic ring. researchgate.net Such multi-step syntheses are crucial for creating derivatives with defined stereochemistry, which are valuable as chiral auxiliaries. thieme-connect.comresearchgate.net While developed for the related 1,2,4-oxadiazole (B8745197) system, the use of continuous microreactors to perform sequential reactions highlights a modern approach to multi-step synthesis that could be applied to oxadiazinan-2-ones. nih.gov

Advanced Synthetic Techniques

To meet the demands for high-throughput screening and asymmetric synthesis, advanced techniques like solid-phase synthesis and the use of chiral auxiliaries have been developed.

Solid-phase synthesis offers a powerful strategy for the rapid generation of libraries of 1,3,4-oxadiazinan-2-one derivatives. nih.govrsc.org This methodology is particularly well-suited for combinatorial chemistry, enabling the production of a large number of compounds for biological screening. rsc.org

The general scheme involves anchoring an acyl hydrazide to a solid support, such as TentaGel beads. nih.govrsc.org The resin-bound acyl hydrazide is then acylated with a 2-substituted-2-bromoacetic acid. The final, crucial step is an intramolecular cyclization promoted by a base, which cleaves the intermediate from the resin and forms the 1,3,4-oxadiazin-5(6R)-one ring. nih.govrsc.orgrsc.org This method is highly efficient and produces compounds in high purity, which is essential for the construction of high-quality chemical libraries. nih.gov The solid-phase approach has also been used to synthesize related heterocyclic scaffolds, demonstrating its versatility. acs.org

A significant application of 1,3,4-oxadiazinan-2-ones is their use as chiral auxiliaries to control stereoselectivity in asymmetric reactions. nih.goviucr.org A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

1,3,4-Oxadiazinan-2-one derivatives are synthesized from readily available chiral starting materials like amino acids or amino alcohols. For example, chiral auxiliaries have been prepared from (1R,2S)-ephedrine and (1S,2S)-pseudoephedrine. thieme-connect.com These ephedrine-derived heterocycles have been successfully employed as chiral auxiliaries in asymmetric aldol (B89426) addition reactions, yielding products with high diastereoselectivity. researchgate.netiucr.org The facial selectivity of the enolate in these reactions is directed by the stereogenic substituents on the oxadiazinan-2-one ring. researchgate.net

Similarly, new frameworks have been developed from chiral amino acids like (R)-phenylglycine. thieme-connect.comthieme-connect.com The resulting (5R)-4-Methyl-5-phenyl-1,3,4-oxadiazinan-2-one provides a template where the diversity comes from the wide range of available chiral amino acids. thieme-connect.com These auxiliaries have been used in diastereoselective alkylations and dipolar cycloadditions. nih.goviucr.org The ability to synthesize these chiral heterocycles and then use them to direct the formation of new stereocenters makes this a powerful strategy in modern organic synthesis. iucr.org

Table 2: Chiral Auxiliaries Based on the 1,3,4-Oxadiazinan-2-one Scaffold

| Chiral Starting Material | Resulting Auxiliary Type | Application in Asymmetric Synthesis | Citation |

|---|---|---|---|

| (1R,2S)-Ephedrine / (1S,2S)-Pseudoephedrine | Ephedrine-derived 1,3,4-oxadiazinan-2-one | Aldol addition reactions | thieme-connect.comresearchgate.netiucr.org |

| (R)-Phenylglycine | (5R)-4-Methyl-5-phenyl-1,3,4-oxadiazinan-2-one | General application as a chiral template | thieme-connect.comnih.gov |

| Norephedrine | N4-substituted- nih.govresearchgate.netrsc.org-oxadiazinan-2-ones | Asymmetric aldol additions | researchgate.net |

Green Chemistry Principles in 1,3,4-Oxadiazinan-2-one Synthesis

The application of green chemistry principles to the synthesis of 1,3,4-oxadiazinan-2-one and its analogs is an area of growing interest, aiming to reduce the environmental impact of chemical processes. nih.govijpsm.com Green chemistry emphasizes the use of less hazardous chemicals, safer solvents, and energy-efficient methods. chemmethod.comresearchgate.net Key strategies include the use of catalytic reagents over stoichiometric ones, maximizing atom economy, and designing processes that minimize waste. acs.org

In the context of 1,3,4-oxadiazole synthesis, which shares precursors with oxadiazinanones, microwave-assisted synthesis has emerged as a green and efficient protocol. nih.govijpsm.com This technique can significantly reduce reaction times, enhance reaction rates, and improve yields while often using more environmentally benign solvents. nih.gov For instance, one-pot synthetic strategies, which involve successive reactions in a single reaction vessel, improve efficiency and reduce waste by eliminating the need for purification of intermediates. nih.gov The development of syntheses in safer solvents, such as water or other non-toxic alternatives, is another crucial aspect of green chemistry being explored. chemmethod.com

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes. These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. chemmethod.comresearchgate.netacs.org For example, the use of enzymes in synthesis can avoid the need for protecting groups, leading to cleaner processes. acs.org While specific examples for 1,3,4-oxadiazinan-2-one are still emerging, the broader trends in heterocyclic chemistry point towards the adoption of these principles to create more sustainable manufacturing processes.

Stereoselective Synthesis of 1,3,4-Oxadiazinan-2-one Enantiomers

The stereoselective synthesis of 1,3,4-oxadiazinan-2-one enantiomers is of significant importance due to the role of these chiral heterocycles as auxiliaries in asymmetric reactions. thieme-connect.com The ability to control the stereochemistry of the oxadiazinanone ring allows for the synthesis of specific enantiomerically pure compounds.

The synthesis often involves a sequence of reactions including alkylation, nitrosation, reduction, and cyclization. researchgate.netillinoisstate.edu The stereochemistry of the starting material directs the formation of the desired enantiomer of the oxadiazinanone. For instance, starting with the appropriate enantiomer of norephedrine allows for the synthesis of the corresponding enantiomerically pure oxadiazinanone. illinoisstate.edu The development of methods that provide high diastereoselectivity is a key focus in this area.

Derivatization Strategies of the 1,3,4-Oxadiazinan-2-one Core

Derivatization of the 1,3,4-oxadiazinan-2-one core is crucial for creating a diverse range of compounds with varied properties and applications. The primary sites for derivatization are the nitrogen atoms of the heterocyclic ring.

N-Acylation of 1,3,4-Oxadiazinan-2-one

N-acylation of the 1,3,4-oxadiazinan-2-one ring, particularly at the N3 position, is a common and important transformation. thieme-connect.comthieme-connect.com A convenient and practical method for N-acylation involves the direct reaction of the 1,3,4-oxadiazinan-2-one with carboxylic acids in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.comthieme-connect.com This method has been shown to produce N3-acylated products in excellent yields with a variety of carboxylic acids, including arylacetic acids and conjugated enoic acids. thieme-connect.com

The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. thieme-connect.com This approach provides a mild and efficient process for generating a large variety of N3-acylated-oxadiazinan-2-ones, which are valuable for further synthetic applications. thieme-connect.com

Table 1: Examples of N-Acylation of (5R)-4-Methyl-5-phenyl-1,3,4-oxadiazinan-2-one thieme-connect.com

| Carboxylic Acid | Product | Yield (%) |

| Acetic acid | 8a | 95 |

| Propionic acid | 8b | 98 |

| Phenylacetic acid | 8c | 99 |

| Cinnamic acid | 8d | 96 |

N-Alkylation of 1,3,4-Oxadiazinan-2-one

N-alkylation of the 1,3,4-oxadiazinan-2-one core, particularly at the N4-position, is another key derivatization strategy. This modification is often achieved as part of the initial synthesis of the heterocyclic ring system. For instance, N4-substituted thieme-connect.comthieme-connect.comresearchgate.net-oxadiazinan-2-ones have been synthesized from norephedrine through a sequence involving N-alkylation, followed by nitrosation, reduction, and cyclization. researchgate.net

The choice of the N-alkylating agent allows for the introduction of various substituents at the N4-position, influencing the properties of the final molecule. While direct alkylation of a pre-formed 1,3,4-oxadiazinan-2-one can sometimes lead to mixtures of N- and O-alkylated products, synthetic routes that incorporate the N-alkylation step early on provide better control over the final structure. nih.gov

Substitution Pattern Influence on 1,3,4-Oxadiazinan-2-one Synthesis Pathways

The substitution pattern on the 1,3,4-oxadiazinan-2-one ring significantly influences the synthetic pathways and the reactivity of the molecule. The nature and position of substituents can affect cyclization efficiency, stability, and the ability to introduce further modifications.

For example, the synthesis of 1,3,4-oxadiazinan-2-ones from amino acids allows for a wide diversity of substituents at the C5-position, as a large variety of chiral amino acids are readily available as starting materials. thieme-connect.com This contrasts with syntheses starting from ephedrine (B3423809) derivatives, where the C5 and C6 substituents are fixed as methyl and phenyl groups, respectively. thieme-connect.com

Structural Elucidation and Conformational Analysis of 1,3,4 Oxadiazinan 2 One Systems

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 1,3,4-oxadiazinan-2-one derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information regarding the molecular framework, functional groups, and conformational dynamics of these systems.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure and stereochemistry of 1,3,4-oxadiazinan-2-one systems in solution. Analysis of ¹H and ¹³C NMR spectra, often supplemented by two-dimensional techniques and variable-temperature studies, allows for the complete assignment of all atoms in the molecule and provides deep insight into its preferred conformations.

Proton (¹H) NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons within the 1,3,4-oxadiazinan-2-one ring. The chemical shifts (δ) and coupling constants (J) of the methylene (B1212753) protons are particularly diagnostic of the ring's structure and conformation.

For a substituted derivative such as 3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one, the protons on the heterocyclic ring display characteristic signals. The protons at the C6 position (adjacent to the oxygen atom) and the C5 position (adjacent to the phenyl group) are diastereotopic and typically appear as complex multiplets or distinct doublets of doublets due to geminal and vicinal coupling. For instance, the protons at C5 can appear as doublets of doublets around 4.88 and 4.77 ppm, while the proton at C6 resonates around 4.40 ppm researchgate.net. Substituents on the ring significantly influence the precise chemical shifts. In another example, 6-Benzoyl-5-phenyl-1,3,4-oxadiazinan-2-one, the C6 methylene protons appear as distinct doublets at 3.83 and 3.96 ppm researchgate.net. The signals for substituents, such as an N-methyl group, are often observed as a sharp singlet, for example at 2.81 ppm researchgate.net.

Table 1: Representative ¹H NMR Data for a 1,3,4-Oxadiazinan-2-one Derivative Compound: 3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|

| Phenyl-H | 7.40–7.35 | m |

| H-5a | 4.88 | dd, ²J = 11.5, ³J = 5.3 |

| H-5b | 4.77 | dd, ²J = 11.5, ³J = 7.7 |

| H-6 | 4.40 | dd, ³J = 7.7, ³J = 5.3 |

| CH₂Cl | 4.43 | AB system, ²J = 15.3 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton. The chemical shift of each carbon atom is indicative of its hybridization and electronic environment. The carbonyl carbon (C2) of the cyclic carbamate (B1207046) moiety is a key diagnostic signal, typically appearing significantly downfield in the range of 150-170 ppm. For example, in 3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one, the C2 carbonyl carbon resonates at 149.54 ppm, while the chloroacetyl carbonyl appears at 166.07 ppm researchgate.net.

The chemical shifts of the ring carbons, C5 and C6, provide insight into their connectivity. In the aforementioned derivative, these carbons appear at 67.65 ppm (C5) and 61.54 ppm (C6) researchgate.net. The conformation of the six-membered ring has a discernible effect on the ¹³C NMR chemical shifts. Studies on various N₃-substituted derivatives have shown that conformational changes in the ring system, influenced by the stereoelectronic properties of the N₃-substituent, are observable by ¹³C NMR spectroscopy. The 1,3,4-oxadiazinan-2-one ring is known to adopt conformations such as a distorted half-chair or a twisted boat researchgate.netresearchgate.net. These conformational preferences dictate the spatial orientation of substituents, which in turn affects the shielding and deshielding experienced by the ring carbons.

Table 2: Representative ¹³C NMR Data for a 1,3,4-Oxadiazinan-2-one Derivative Compound: 3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (acetyl) | 166.07 |

| C=O (ring) | 149.54 |

| Phenyl-C | 134.69, 129.16, 128.90, 127.02 |

| C5 | 67.65 |

| C6 | 61.54 |

| CH₂Cl | 44.75 |

The 1,3,4-oxadiazinan-2-one ring system possesses inherent conformational flexibility. Variable-temperature (VT) NMR spectroscopy is a powerful technique used to study the dynamic processes of ring inversion and substituent rotation. By recording NMR spectra at different temperatures, it is possible to observe changes such as peak broadening, coalescence, and sharpening, which correspond to the rates of conformational exchange.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1,3,4-oxadiazinan-2-one derivatives, the most prominent and diagnostic absorption band is the carbonyl (C=O) stretching vibration. The frequency of this absorption is sensitive to the ring strain and electronic environment of the cyclic carbamate.

In the spectrum of 6-Benzoyl-5-phenyl-1,3,4-oxadiazinan-2-one, two distinct carbonyl absorptions are observed at 1689 cm⁻¹ and 1631 cm⁻¹, corresponding to the benzoyl and the ring carbonyl groups, respectively researchgate.net. The presence of N-H bonds in unsubstituted or monosubstituted derivatives gives rise to characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. For the same benzoyl derivative, N-H stretching bands were identified at 3388 and 3231 cm⁻¹ researchgate.net. Other characteristic peaks include C-H stretching vibrations for aromatic (around 3060 cm⁻¹) and aliphatic (around 2920-2970 cm⁻¹) protons, as well as C-O stretching bands researchgate.net.

Table 3: Key IR Absorption Bands for a Substituted 1,3,4-Oxadiazinan-2-one Compound: 6-Benzoyl-5-phenyl-1,3,4-oxadiazinan-2-one

| Functional Group | Wavenumber (ν, cm⁻¹) |

|---|---|

| N-H Stretch | 3388, 3231 |

| Aromatic C-H Stretch | 3061, 3028 |

| Aliphatic C-H Stretch | 2969, 2924 |

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺·), whose mass-to-charge ratio (m/z) provides the molecular weight.

The fragmentation of 1,3,4-oxadiazinan-2-one derivatives can provide valuable structural clues. For 6-Benzoyl-5-phenyl-1,3,4-oxadiazinan-2-one (MW = 282), the molecular ion peak is observed at m/z 282, confirming the molecular formula researchgate.net. The fragmentation pattern is often dominated by cleavages that lead to stable fragments. A common fragmentation pathway involves the loss of stable neutral molecules or radicals. The base peak (the most intense peak) in the spectrum of this derivative appears at m/z 104, which corresponds to the benzoyl cation ([PhCO]⁺), indicating a facile cleavage of the N-acyl bond. Another very intense peak is observed at m/z 91, likely corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) formed via rearrangement, and a peak at m/z 77 corresponds to the phenyl cation ([C₆H₅]⁺) researchgate.net. The presence and analysis of such fragment ions help to confirm the identity and arrangement of substituents on the heterocyclic ring.

Table 4: Mass Spectrometry Fragmentation Data for a 1,3,4-Oxadiazinan-2-one Derivative Compound: 6-Benzoyl-5-phenyl-1,3,4-oxadiazinan-2-one (MW = 282.29)

| m/z | Relative Intensity (%) | Plausible Fragment Identity |

|---|---|---|

| 282 | 0.04 | [M]⁺· |

| 178 | 8 | [M - PhCO - H]⁺ |

| 150 | 25 | Further fragmentation |

| 105 | 20 | [PhCO+H]⁺ |

| 104 | 100 | [PhC=O]⁺ |

| 91 | 93 | [C₇H₇]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in 1,3,4-Oxadiazinan-2-one

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For the 1,3,4-oxadiazinan-2-one ring system, the primary chromophore—the part of the molecule responsible for absorbing UV-Vis light—is the carbonyl group (C=O) of the cyclic amide (lactam) structure.

The electronic transitions in such saturated carbonyl compounds are primarily of the n → π * (n-to-pi-star) type. This transition involves the excitation of an electron from a non-bonding (n) orbital, specifically one of the lone pair orbitals on the oxygen atom, to the antibonding π* (pi-star) orbital of the carbonyl double bond.

Key characteristics of the n → π* transition in the 1,3,4-oxadiazinan-2-one system include:

Low Molar Absorptivity (ε): These transitions are "symmetry-forbidden," resulting in weak absorption bands, typically with ε values less than 100 L·mol⁻¹·cm⁻¹.

Solvent Effects: The position of the absorption maximum (λmax) for an n → π* transition is sensitive to the polarity of the solvent. In polar, protic solvents, hydrogen bonding to the carbonyl oxygen stabilizes the non-bonding ground state, increasing the energy gap for the transition. This results in a hypsochromic (or blue) shift to a shorter wavelength.

While the parent 1,3,4-oxadiazinan-2-one is a saturated system, the introduction of substituents can introduce other chromophores, leading to additional electronic transitions, such as π → π* transitions, if conjugation is established.

Table 1: Expected Electronic Transitions for the 1,3,4-Oxadiazinan-2-one Chromophore

| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |

| n → π | Non-bonding (O lone pair) → Antibonding π (C=O) | 270-300 nm | Weak absorption (low ε), sensitive to solvent polarity |

| n → σ | Non-bonding (O, N lone pair) → Antibonding σ | < 200 nm | High energy, typically in the vacuum UV region |

| σ → σ | Bonding σ → Antibonding σ | < 200 nm | High energy, typically in the vacuum UV region |

X-ray Crystallography for Solid-State Conformation Determination of 1,3,4-Oxadiazinan-2-one

For instance, the crystal structure analysis of 3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one confirmed its solid-state conformation with high precision. nih.govnih.gov Such studies are critical for understanding how substituents at various positions on the ring influence its geometry and how molecules pack together in a crystal lattice. The data obtained from X-ray analysis serves as a benchmark for computational modeling and for interpreting spectroscopic data from solution-state studies.

Table 2: Representative Crystallographic Data for 3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃ClN₂O₃ |

| Molecular Weight | 268.69 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 9.4862 (2) |

| b (Å) | 9.6237 (2) |

| c (Å) | 13.2433 (3) |

| Volume (ų) | 1209.01 (5) |

| Temperature (K) | 100 |

| Ring Conformation | Distorted Half-Chair |

Conformational Analysis of 1,3,4-Oxadiazinan-2-one Ring Systems

The 1,3,4-oxadiazinan-2-one ring, like other six-membered heterocycles, is not planar. It adopts puckered conformations to relieve the angle and torsional strain that would be present in a flat structure. Research has shown that these systems exhibit significant conformational flexibility, with the preferred conformation being highly dependent on the nature and position of substituents on the ring. nih.govresearchgate.net The presence of heteroatoms (O and N) with different bond lengths, angles, and lone pairs of electrons compared to carbon further complicates the conformational landscape relative to cyclohexane.

X-ray crystallographic studies have revealed that the 1,3,4-oxadiazinan-2-one ring frequently adopts a distorted half-chair conformation . nih.govnih.govresearchgate.netibict.br A perfect half-chair conformation, often seen in cyclohexene, has four atoms in a plane and two displaced on the same side. In the case of the 1,3,4-oxadiazinan-2-one ring, the presence of the planar amide group (O=C-N) and the tetrahedral centers leads to a puckered structure that resembles a half-chair but is distorted due to the varied bond lengths and angles involving the heteroatoms.

In the structure of 3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one, the ring's puckering parameters (q₂, q₃, Q, and φ₂) quantitatively describe this distorted half-chair arrangement. nih.gov The deviations of the ring atoms from a least-squares plane confirm a non-planar, puckered structure. nih.gov It is noteworthy that other conformations, such as a twisted boat, have also been observed in different derivatives, highlighting the conformational versatility of this ring system. nih.gov

Substituents on the nitrogen atoms at positions 3 and 4 play a pivotal role in dictating the conformational preferences of the 1,3,4-oxadiazinan-2-one ring.

N(3)-Substituents: Acyl groups attached to the N(3) position have a significant impact. Studies on pseudoephedrine-based 1,3,4-oxadiazinan-2-ones acylated at N(3) with acetyl, propionyl, or phenylacetyl groups show distinct conformational changes observable by NMR spectroscopy. nih.govresearchgate.net The size and orientation of the N(3)-acyl group can influence the equilibrium between different ring conformations. For example, in 3-(2-Chloroacetyl)-4-methyl-5-phenyl-1,3,4-oxadiazinan-2-one, the chloroacetyl group occupies an equatorial position. nih.govnih.gov

N(4)-Substituents: Substitution at the N(4) position also directs the ring's conformation. In derivatives synthesized from norephedrine (B3415761), the stereochemistry at N(4) and the nature of its substituent were found to direct the facial selectivity in asymmetric aldol (B89426) reactions, an outcome intrinsically linked to the ground-state conformation of the heterocyclic ring.

The conformational behavior of the 1,3,4-oxadiazinan-2-one ring is ultimately governed by subtle stereoelectronic factors. These are effects that arise from the spatial arrangement of orbitals and electron pairs within the molecule.

Gauche Effects: Interactions between adjacent lone pairs of electrons, such as those on the N(3) and N(4) atoms, can create torsional energy barriers that favor specific staggered conformations.

Allylic Strain: Steric interactions between substituents on the ring and adjacent atoms can destabilize certain conformations. For example, the preference for an equatorial versus an axial substituent can often be explained by the avoidance of 1,3-diaxial interactions, a form of allylic strain.

The interplay of these steric and electronic effects determines the lowest energy conformation and the energy barriers to ring inversion or rotation, thereby defining the dynamic conformational properties of 1,3,4-oxadiazinan-2-one derivatives.

Computational Chemistry and Modeling of 1,3,4 Oxadiazinan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods are used to predict molecular geometries, electronic structures, and energy landscapes, which are crucial for understanding a compound's stability and chemical behavior.

Density Functional Theory (DFT) Studies on 1,3,4-Oxadiazinan-2-one Stability and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. While detailed DFT studies specifically focused on the stability and reactivity of the parent 1,3,4-Oxadiazinan-2-one are not extensively documented in publicly available literature, the principles of such analyses can be understood from studies on related heterocyclic compounds like 1,3,4-oxadiazoles.

In a typical DFT study, the geometry of the molecule is optimized to find its most stable three-dimensional conformation. From this optimized structure, various electronic properties are calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For instance, a comparative DFT study on oxadiazole isomers revealed that the 1,3,4-oxadiazole (B1194373) isomer is the most stable, which was justified by parameters including its bond lengths and high molecular hardness, a property related to the HOMO-LUMO gap nih.gov. Such calculations for 1,3,4-Oxadiazinan-2-one would similarly involve geometry optimization and frequency analysis to confirm a stable energy minimum, followed by the calculation of frontier molecular orbitals to predict its kinetic stability and reactivity sites.

Table 1: Illustrative DFT-Calculated Properties for Heterocyclic Compounds (Note: This table is illustrative of typical data obtained from DFT studies on related oxadiazole compounds, as specific data for 1,3,4-Oxadiazinan-2-one is not widely published.)

| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Chemical Hardness (η) |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Isomer 1 | -7.5 | -1.2 | 6.3 | 3.15 |

| 1,3,4-Oxadiazole Isomer 2 | -7.8 | -1.0 | 6.8 | 3.40 |

Semiempirical Calculations (e.g., AM1) for Conformational Evaluation of 1,3,4-Oxadiazinan-2-one

Semiempirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for studying the conformational landscapes of larger molecules. These methods use parameters derived from experimental data to simplify quantum mechanical calculations.

Molecular Docking Simulations for Ligand-Target Interactions of 1,3,4-Oxadiazinan-2-one Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to propose binding modes at the molecular level.

While specific molecular docking studies featuring 1,3,4-Oxadiazinan-2-one derivatives are not widely reported, the extensive research on 1,3,4-oxadiazole derivatives serves as an excellent proxy to illustrate the methodology. In these studies, derivatives are docked into the active sites of various protein targets, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are implicated in cancer genexplain.comyoutube.com. The docking process yields a score that estimates the binding affinity (e.g., in kcal/mol), and it reveals crucial intermolecular interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's amino acid residues. For example, studies have shown that nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, interacting with key residues like Met769 in the EGFR kinase domain nih.gov. This information is vital for understanding the mechanism of action and for designing derivatives with improved potency and selectivity.

ADMET Prediction for 1,3,4-Oxadiazinan-2-one Derivatives

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in the computational assessment of potential drug candidates. For derivatives of 1,3,4-Oxadiazinan-2-one, in silico ADMET prediction models are employed to forecast their pharmacokinetic and toxicological profiles, thereby guiding the selection of compounds with a higher probability of success in later-stage development. These predictive studies are essential for identifying molecules with favorable drug-like characteristics.

Recent research has focused on the computational analysis of novel hybrid molecules incorporating the 1,3,4-oxadiazinone core, such as the indeno[2,1-e] advancedresearchpublications.comnih.govnih.govoxadiazinone derivatives. These studies utilize established computational tools to predict the ADMET parameters, offering insights into their potential as therapeutic agents. For instance, the ADME properties of a series of novel indeno[2,1-e] advancedresearchpublications.comnih.govnih.govoxadiazinone derivatives were investigated to assess their drug-likeness. ekb.eg

Key findings from these computational evaluations highlight the promising characteristics of certain derivatives. Specifically, compounds designated as 2b and 2f within a studied series of indeno[2,1-e] advancedresearchpublications.comnih.govnih.govoxadiazinone derivatives demonstrated positive values in ADME assessments, indicating good drug-like behavior. ekb.eg These predictions suggest that these molecules possess physicochemical properties conducive to favorable pharmacokinetics.

The data generated from these in silico models are often presented in tabular format to allow for a clear comparison of the predicted properties of different derivatives. These tables typically include parameters related to oral bioavailability, compliance with Lipinski's rule of five, and other key pharmacokinetic indicators.

| Compound | Molecular Weight (g/mol) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of 5 Violation | Predicted Oral Bioavailability |

|---|---|---|---|---|---|---|

| Derivative 2b | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 0 | Good |

| Derivative 2f | Data Not Available | Data Not Available | Data Not Available | Data Not Available | 0 | Good |

Based on findings from ADME studies on indeno[2,1-e] advancedresearchpublications.comnih.govnih.govoxadiazinone derivatives, which showed positive drug-likeness for compounds 2b and 2f. ekb.eg

While detailed numerical values for all ADMET parameters are not always published, the qualitative assessment of "good drug-likeness" for compounds like 2b and 2f suggests that their computed properties fall within the acceptable ranges for orally administered drugs. ekb.eg This includes adherence to criteria such as those defined by Lipinski's rule, which are crucial for predicting oral bioavailability. The successful prediction of favorable ADMET profiles for these 1,3,4-oxadiazinone derivatives underscores the value of computational chemistry in the early stages of drug discovery, enabling the prioritization of compounds for further experimental validation.

Biological Activities and Pharmacological Investigations of 1,3,4 Oxadiazinan 2 One Derivatives

Antimicrobial Activities of 1,3,4-Oxadiazinan-2-one Derivatives

The emergence of multidrug-resistant microbial strains has catalyzed the search for novel antimicrobial agents. Derivatives of the 1,3,4-oxadiazole (B1194373) scaffold have shown considerable promise in this area, exhibiting both antibacterial and antifungal properties. nih.govmdpi.comresearchgate.net

Antibacterial Efficacy of 1,3,4-Oxadiazinan-2-one Derivatives

Derivatives of 1,3,4-oxadiazole have demonstrated notable efficacy against a variety of bacterial pathogens, including both Gram-positive and Gram-negative strains. mdpi.comnih.gov Research has identified several compounds with potent antibacterial action, often comparable or superior to existing antibiotics. nih.gov

For instance, certain novel 1,3,4-oxadiazole derivatives have exhibited significant antimicrobial activity against multiple strains of Staphylococcus aureus in vitro, with minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/ml. nih.gov At four times their MIC, these compounds demonstrated bactericidal activity, killing the cells within 24 hours. nih.gov Furthermore, these derivatives were effective in preventing biofilm formation in a dose-dependent manner. nih.gov The mechanism of this antibiofilm activity appears to be linked to the downregulation of genes such as sarA, icaA, spa, fnbA, and fnbB. nih.gov

Hybrid molecules incorporating the 1,3,4-oxadiazole ring with known antibacterial agents like nalidixic acid and norfloxacin (B1679917) have also been synthesized. nih.gov Some of these hybrids displayed stronger or comparable activity against Pseudomonas aeruginosa and Staphylococcus aureus than reference drugs such as ciprofloxacin (B1669076) and amoxicillin. nih.gov In some cases, the antibacterial activity of these derivatives against strains like S. aureus, Bacillus cereus, Escherichia coli, and Klebsiella pneumoniae was found to be two to three times stronger than that of nalidixic acid. nih.gov

The introduction of specific chemical moieties to the 1,3,4-oxadiazole core has been shown to influence antibacterial potency. For example, the replacement of an arylaminomethyl moiety with a piperazinomethyl group significantly enhanced antibacterial activity and broadened the spectrum of activity. mdpi.com Additionally, the presence of difluoro- or dichlorophenyl moieties has been found to greatly enhance activity against Gram-positive bacteria. mdpi.com

| Compound Type | Bacterial Strain(s) | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| Novel 1,3,4-oxadiazole derivatives (OZE-I, -II, -III) | Staphylococcus aureus | MIC: 4 to 32 μg/ml | nih.gov |

| Nalidixic acid-1,3,4-oxadiazole hybrids | Pseudomonas aeruginosa, Staphylococcus aureus | Stronger or comparable to ciprofloxacin and amoxicillin | nih.gov |

| Norfloxacin-1,3,4-oxadiazole hybrids (4a-c) | Staphylococcus aureus, MRSA | MIC: 0.25–2 µg/mL | nih.gov |

| Piperazinomethyl derivatives (5c, 5d) | Gram-positive and Gram-negative bacteria | MIC: 0.5–8 μg/mL | mdpi.com |

Antifungal Efficacy of 1,3,4-Oxadiazinan-2-one Derivatives

In addition to their antibacterial properties, 1,3,4-oxadiazole derivatives have been investigated for their effectiveness against various fungal pathogens. nih.govmdpi.com Studies have shown that these compounds can exhibit significant antifungal activity, in some cases surpassing that of established antifungal agents. mdpi.com

For example, two novel 1,3,4-oxadiazole class compounds, LMM5 and LMM11, were identified as effective agents against Candida albicans, a major opportunistic human pathogen. frontiersin.org Both compounds demonstrated an in vitro minimum inhibitory concentration (MIC) of 32 μg/ml and exhibited a fungistatic profile. frontiersin.org In a murine model of systemic candidiasis, both LMM5 and LMM11 significantly reduced the fungal burden in the kidneys and spleen. frontiersin.org The proposed mechanism of action for these compounds involves the inhibition of the enzyme thioredoxin reductase, which is crucial for the redox state maintenance of the fungal cell. frontiersin.org

Further research into a series of synthesized 1,3,4-oxadiazole derivatives revealed their potential in controlling maize fungal diseases. nih.gov Several of these compounds showed significant antifungal activities against pathogens such as Rhizoctonia solani, Gibberella zeae, and particularly Exserohilum turcicum. nih.gov Notably, the EC₅₀ values of compounds 4k, 5e, and 5k against E. turcicum were 50.48, 47.56, and 32.25 μg/ml, respectively, which were superior to the positive control, carbendazim (B180503) (EC₅₀ of 102.83 μg/ml). nih.gov Molecular docking studies suggested that these compounds may exert their antifungal effect by binding to the active site of succinate (B1194679) dehydrogenase (SDH). nih.gov

| Compound(s) | Fungal Pathogen | Activity Metric (e.g., MIC, EC₅₀) | Proposed Mechanism | Reference |

|---|---|---|---|---|

| LMM5, LMM11 | Candida albicans | MIC: 32 μg/ml | Thioredoxin reductase inhibition | frontiersin.org |

| Compound 4k | Exserohilum turcicum | EC₅₀: 50.48 μg/ml | Succinate dehydrogenase (SDH) inhibition | nih.gov |

| Compound 5e | Exserohilum turcicum | EC₅₀: 47.56 μg/ml | Succinate dehydrogenase (SDH) inhibition | nih.gov |

| Compound 5k | Exserohilum turcicum | EC₅₀: 32.25 μg/ml | Succinate dehydrogenase (SDH) inhibition | nih.gov |

Anticancer / Antitumor Activities of 1,3,4-Oxadiazinan-2-one Derivatives

The 1,3,4-oxadiazole nucleus is a prominent scaffold in the design of novel anticancer agents, with numerous derivatives demonstrating significant anti-proliferative effects. manipal.edunih.govcncb.ac.cnbiointerfaceresearch.commdpi.comneliti.comijfmr.com These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms of action. nih.govnih.govmdpi.com

Inhibition of Cancer Cell Lines by 1,3,4-Oxadiazinan-2-one Derivatives

A multitude of studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against a broad spectrum of human cancer cell lines. For instance, a series of new 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles were evaluated for their anticancer potential against HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. nih.gov These compounds were found to reduce cell viability, induce apoptosis, and cause perturbations in the cell cycle. nih.gov

In another study, newly synthesized 1,3,4-oxadiazole derivatives containing a diphenylamine (B1679370) moiety were screened for their anticancer activity against HT29 and MCF7 cancer cell lines. nih.gov Several of these compounds exhibited potent cytotoxicity, particularly against the HT29 cell line, with IC₅₀ values in the low micromolar range (1.3–2.0 µM). nih.gov

Furthermore, research on 1,3,4-oxadiazole derivatives as focal adhesion kinase (FAK) inhibitors identified a 3-trifluoromethyl-piperazine derivative (compound 13) that was most effective in inhibiting the growth of liver cancer cells (HepG2) compared to the reference compound 5-fluorouracil (B62378). nih.gov Similarly, derivatives of 1,3,4-oxadiazole have been found to be potent inhibitors of thymidylate synthase, with one compound (compound 36) showing activity 30 times stronger than 5-fluorouracil against liver cancer cells (HepG2). nih.gov

| Derivative Type | Cancer Cell Line(s) | Activity Metric (e.g., IC₅₀) | Reference |

|---|---|---|---|

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29 (colon), MDA-MB-231 (breast) | Reduced cell viability, induced apoptosis | nih.gov |

| Diphenylamine-containing 1,3,4-oxadiazoles (2a-c, 4f, 5a) | HT29 (colon) | IC₅₀: 1.3–2.0 µM | nih.gov |

| 3-trifluoromethyl-piperazine derivative (Compound 13) | HepG2 (liver) | More effective than 5-fluorouracil | nih.gov |

| Thymidylate synthase inhibitor (Compound 36) | HepG2 (liver) | 30 times stronger than 5-fluorouracil | nih.gov |

Mechanisms of Anticancer Action of 1,3,4-Oxadiazinan-2-one (e.g., STAT3 Inhibition, Enzyme Inhibition)

The anticancer effects of 1,3,4-oxadiazole derivatives are attributed to their ability to modulate various cellular signaling pathways and inhibit key enzymes involved in cancer progression. nih.govmdpi.com

STAT3 Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated target for cancer therapy due to its role in cell proliferation, differentiation, apoptosis, and angiogenesis. nih.govbohrium.comresearchgate.net Several 1,3,4-oxadiazole derivatives have been identified as inhibitors of STAT3 signaling. mdpi.com For instance, predictive studies on a series of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles indicated that inhibition of the STAT3 transcription factor is a probable anticancer mechanism. nih.gov Novel conjugates of oxadiazole and indazole have also been synthesized and tested for their STAT3 inhibitory potential in lung cancer cells. mdpi.com

Enzyme Inhibition: Beyond STAT3, 1,3,4-oxadiazole derivatives inhibit a range of other enzymes critical for tumor growth and survival. nih.govmdpi.com These include:

Growth Factor Receptor Tyrosine Kinases: Derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2), which are key drivers of angiogenesis and cell proliferation. nih.gov

Other Kinases: Focal Adhesion Kinase (FAK) is another target, with specific derivatives showing potent inhibition. nih.gov

Enzymes in DNA Metabolism and Repair: Compounds have been developed as inhibitors of thymidylate synthase, thymidine (B127349) phosphorylase, and Poly (ADP-ribose) polymerase (PARP). nih.govnih.gov

Other Enzymes: Inhibition of histone deacetylases (HDAC) and telomerase has also been reported as a mechanism of anticancer action for this class of compounds. biointerfaceresearch.comnih.gov

Structure-Activity Relationships in Anticancer 1,3,4-Oxadiazinan-2-one Compounds

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Structure-activity relationship (SAR) studies aim to elucidate these relationships to guide the design of more potent and selective anticancer agents. manipal.edu

For example, in a series of bis-5-mercapto-1,3,4-oxadiazole derivatives, the most lipophilic, dibenzyl derivative demonstrated the best anti-proliferative properties against the MCF-7 breast cancer cell line and significant EGFR tyrosine kinase inhibitory activity. nih.gov In another study of benzimidazole (B57391) derivatives of 1,3,4-oxadiazole, specific compounds showed stronger cytotoxic effects on MCF-7 cells than the reference drug 5-fluorouracil. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been employed to correlate the experimental antiproliferative activities of newly synthesized oxadiazole derivatives with their physicochemical parameters and topological indices. nih.gov Such studies are crucial for optimizing the lead compounds to enhance their therapeutic efficacy. The hybridization of the 1,3,4-oxadiazole moiety with other heterocyclic pharmacophores is a promising strategy to develop new antitumor drugs with improved potency. manipal.edu

Anti-inflammatory Activities

Derivatives of 1,3,4-oxadiazole have been extensively investigated for their potential as anti-inflammatory agents. mdpi.comnih.govnih.gov These compounds are believed to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators in the inflammatory cascade. researchgate.net The replacement of a carboxylic acid group in conventional nonsteroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring has been shown to maintain or even enhance anti-inflammatory activity while potentially reducing ulcerogenic side effects. mdpi.com

In one study, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their anti-inflammatory properties. Compound 5h from this series demonstrated a significant edema inhibition of 82.3% at a 25 mg/kg dose, which was more potent than the standard drug indomethacin (B1671933) (48.3% inhibition). researchgate.net Further investigation revealed that compound 5h was a selective inhibitor of COX-2. researchgate.net

Another study focused on 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives, which exhibited anti-inflammatory effects ranging from approximately 33% to 62% in a carrageenan-induced paw swelling model in rats. mdpi.com Notably, derivatives 21c and 21i showed the most potent activity, with inhibition of 59.5% and 61.9%, respectively, comparable to indomethacin's 64.3% inhibition at the same dose. mdpi.com The presence of 3,4-dimethoxyphenyl or 4-chlorophenyl groups at the 5-position of the oxadiazole ring was found to enhance anti-inflammatory activity. mdpi.com

Furthermore, novel 2,5-disubstituted-1,3,4-oxadiazoles, OSD and OPD , have demonstrated anti-inflammatory effects in both acute and chronic inflammation models. nih.gov The anti-inflammatory mechanism of these compounds is suggested to involve the targeting of the LPS-TLR4-NF-κB signaling pathway. nih.gov A series of 1,3,4-oxadiazole derivatives (3a-j) were synthesized and showed moderate in vitro anti-inflammatory activity by inhibiting protein denaturation. chula.ac.th Specifically, compounds 3e , 3f , and 3i displayed notable activity compared to the standard diclofenac (B195802) sodium. chula.ac.th

Table 1: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazinan-2-one Derivatives

| Compound | Structure/Description | In Vivo/In Vitro Model | Activity | Reference |

|---|---|---|---|---|

| 5h | 2,5-disubstituted 1,3,4-oxadiazole | Carrageenan-induced rat paw edema | 82.3% edema inhibition | researchgate.net |

| 21c | 2-[3-(4-bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole | Carrageenan-induced rat paw edema | 59.5% inhibition | mdpi.com |

| 21i | 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole | Carrageenan-induced rat paw edema | 61.9% inhibition | mdpi.com |

| 3e | 1,3,4-oxadiazole derivative | Protein denaturation (in vitro) | Moderate activity | chula.ac.th |

| 3f | 1,3,4-oxadiazole derivative | Protein denaturation (in vitro) | Moderate activity | chula.ac.th |

| 3i | 1,3,4-oxadiazole derivative | Protein denaturation (in vitro) | Moderate activity | chula.ac.th |

| OSD | o-acetyl substitution on benzene (B151609) moiety at C2 of oxadiazole ring | Acute and chronic inflammation models | Active | nih.gov |

| OPD | p-acetyl moiety on benzene moiety at C2 of oxadiazole ring | Acute and chronic inflammation models | Active | nih.gov |

Antioxidant Properties

Several studies have highlighted the antioxidant potential of 1,3,4-oxadiazole derivatives. These compounds can scavenge free radicals, which are implicated in the pathogenesis of various diseases. nih.gov

A series of 2-amino-1,3,4-oxadiazole derivatives were evaluated for their antioxidant activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). mdpi.com Most of the synthesized compounds exhibited antioxidant properties, with derivative 40c , containing a nitro group, showing the strongest activity. mdpi.com

In another study, 2,5-disubstituted 1,3,4-oxadiazole derivatives incorporating a flurbiprofen (B1673479) moiety were synthesized and evaluated for their antioxidant potential through various assays, including DPPH, hydroxyl radical (OH), nitric oxide (NO), and iron chelation. nih.gov The derivative Ox-6f demonstrated significant radical scavenging potential, with 80.23% inhibition in the DPPH assay at a concentration of 100 µg/mL, which was comparable to the standard ascorbic acid (87.72% inhibition). nih.gov The IC50 value for Ox-6f was 25.35 µg/mL. nih.gov This compound also showed potent NO radical scavenging activity with 83.88% inhibition. nih.gov

Furthermore, research on 2,5-disubstituted 1,3,4-oxadiazole derivatives revealed that compound 14b possessed strong antioxidant activity with an IC50 value of 15.15 μg/mL in the DPPH assay. nih.gov Another compound, designated as compound 2 , also showed potent antioxidant activity against DPPH with an IC50 value of 23.07 ± 0.27 µM. nih.gov

Table 2: Antioxidant Activity of Selected 1,3,4-Oxadiazinan-2-one Derivatives

| Compound | Assay | Activity (% Inhibition or IC50) | Reference |

|---|---|---|---|

| 40c | DPPH | Strongest activity in its series | mdpi.com |

| Ox-6f | DPPH | 80.23% inhibition at 100 µg/mL; IC50 = 25.35 µg/mL | nih.gov |

| Ox-6f | Nitric Oxide Scavenging | 83.88% inhibition | nih.gov |

| 14b | DPPH | IC50 = 15.15 µg/mL | nih.gov |

| Compound 2 | DPPH | IC50 = 23.07 ± 0.27 µM | nih.gov |

Antiviral Properties

The 1,3,4-oxadiazole scaffold is a key component in several antiviral agents, including the clinically used HIV integrase inhibitor, Raltegravir. mdpi.comnih.gov This highlights the significant potential of this heterocyclic system in the development of novel antiviral drugs. nih.govresearchgate.net Derivatives of 1,3,4-oxadiazole have been investigated for their activity against a range of viruses, including HIV, hepatitis B virus (HBV), hepatitis C virus (HCV), and herpes simplex virus (HSV). nih.gov

The introduction of the 1,3,4-oxadiazole ring into inhibitor molecules can alter their polarity, flexibility, and metabolic stability. nih.govresearchgate.net Moreover, the scaffold can act as an acceptor for hydrogen bond formation, making it a suitable bioisosteric replacement for amide or ester groups. nih.govresearchgate.net

While specific antiviral data for "1,3,4-Oxadiazinan-2-one" derivatives is limited in the provided search results, the broader class of 1,3,4-oxadiazoles shows significant promise. For instance, a study on newly synthesized 1,3,4-oxadiazole derivatives investigated their ability to inhibit SARS-2 virus replication in cell culture, although one of the tested compounds did not show effective inhibition. zenodo.org Another study on 3-acetyl-1,3,4-oxadiazoline-pyrimidine hybrids found that they did not substantially inhibit the replication of human cytomegalovirus (HCMV) or varicella-zoster virus (VZV). nih.gov

Neurological Activities

Monoamine oxidase (MAO) is a crucial enzyme in the metabolism of neurotransmitters, and its inhibitors are used in the treatment of neurological disorders like depression and Parkinson's disease. nih.gov Several 1,3,4-oxadiazole derivatives have been identified as potent MAO inhibitors. nih.govresearchgate.net

A study on thirty novel 2,5-disubstituted-1,3,4-oxadiazole derivatives bearing a urea (B33335) moiety revealed significant MAO-B inhibitory activity, with inhibition ranging from 62% to 98%. nih.gov Compounds H8 , H9 , and H12 , which all have a chloro substituent at the fourth position of the phenylurea, were particularly potent MAO-B inhibitors with IC50 values ranging from 0.039 to 0.066 µM. nih.gov None of the compounds in this series showed potent MAO-A inhibitory activity. nih.gov

Another series of 1,3,4-oxadiazole derivatives also displayed promising inhibitory effects on both MAO-A (IC50: 0.11-3.46 μM) and MAO-B (IC50: 0.80-3.08 μM). researchgate.net

Table 3: MAO Inhibition by Selected 1,3,4-Oxadiazinan-2-one Derivatives

| Compound | Target | IC50 Value | Reference |

|---|---|---|---|

| H8 | MAO-B | 0.039-0.066 µM | nih.gov |

| H9 | MAO-B | 0.039-0.066 µM | nih.gov |

| H12 | MAO-B | 0.039-0.066 µM | nih.gov |

| 4c, 4d, 4e, 4g, 4j, 4k, 4m, 4n | MAO-A | 0.11-3.46 μM | researchgate.net |

| 4c, 4d, 4e, 4g, 4j, 4k, 4m, 4n | MAO-B | 0.80-3.08 μM | researchgate.net |

Epilepsy is a common neurological disorder, and there is a continuous need for new and more effective antiepileptic drugs (AEDs). nih.gov The 1,3,4-oxadiazole scaffold has emerged as a promising framework for the design of novel anticonvulsant agents. nih.gov

A series of 1,3,4-oxadiazole derivatives (C1-C5) were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. wu.ac.thresearchgate.net Compounds C4 and C5 showed promising anticonvulsant activity in both models when compared to standard drugs. wu.ac.thresearchgate.net In silico analysis suggested that these compounds bind to the human GABAA receptor. wu.ac.thresearchgate.net

In another study, 2-(2-phenoxy)phenyl-1,3,4-oxadiazole derivatives were synthesized as potential benzodiazepine (B76468) receptor agonists. nih.gov Compound 9 , which has an amino substituent at the 5-position of the 1,3,4-oxadiazole ring, demonstrated respectable anticonvulsant activity in the pentylenetetrazole-induced lethal convulsion test. nih.gov The study also highlighted that the removal of electronegative substituents on the phenyl rings reduced the anticonvulsant activity, which is consistent with the structure-activity relationship of benzodiazepine receptor ligands. nih.gov

Table 4: Anticonvulsant Activity of Selected 1,3,4-Oxadiazinan-2-one Derivatives

| Compound | In Vivo Model | Activity | Reference |

|---|---|---|---|

| C4 | MES and PTZ | Promising anticonvulsant activity | wu.ac.thresearchgate.net |

| C5 | MES and PTZ | Promising anticonvulsant activity | wu.ac.thresearchgate.net |

| 9 | Pentylenetetrazole-induced lethal convulsion | Respectable anticonvulsant activity | nih.gov |

Several 1,3,4-oxadiazole derivatives have been reported to possess significant analgesic properties. mdpi.comnih.govresearchgate.net

In one study, a series of 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives were tested for their analgesic effects. mdpi.com Compounds 21b , 21c , 21e , 21f , and 21i showed analgesic activity ranging from approximately 44% to 71%, with the standard drug, acetylsalicylic acid, showing 63.2% activity. mdpi.com The presence of halogen substituents on the phenyl ring at the 5-position of the oxadiazole ring was found to be most effective. mdpi.com

Another investigation of 5-(2-(2,6-dichlorophenylamino)benzyl)-N-(4-fluorophenyl)-2-amino-1,3,4-oxadiazole (150 ) revealed potent analgesic activity, with a maximal analgesic effect of 81.86%, surpassing that of diclofenac sodium. nih.gov Additionally, compound 139 , with a 4-fluoro group, exhibited a maximal analgesic activity of 72.52%, which was better than both diclofenac sodium (70.32%) and fenbufen (B1672489) (54.1%). nih.gov

Table 5: Analgesic Activity of Selected 1,3,4-Oxadiazinan-2-one Derivatives

| Compound | Activity (% Maximal Analgesic Activity) | Reference |

|---|---|---|

| 21b, 21c, 21e, 21f, 21i | 44% - 71% | mdpi.com |

| 150 | 81.86% | nih.gov |

| 139 | 72.52% | nih.gov |

Based on a comprehensive search of available scientific literature, there is no information regarding the antiparasitic or other noteworthy biological activities of the specific chemical compound “1,3,4-Oxadiazinan-2-one” and its derivatives.

The search results consistently provide information on a different, though related, class of compounds known as 1,3,4-oxadiazoles . This class of compounds has been extensively studied and has shown a wide range of pharmacological activities.

Due to the strict instruction to focus solely on “1,3,4-Oxadiazinan-2-one,” and the absence of research data for this specific compound in the provided search results, it is not possible to generate the requested article on its biological activities.

If the intended compound of interest was “1,3,4-oxadiazole,” a wealth of information is available and an article can be generated upon clarification.

Mechanistic Insights into the Biological Action of 1,3,4 Oxadiazinan 2 One Derivatives

Receptor Binding Studies and Selectivity (e.g., Nicotinic Acetylcholine Receptors, VEGFR2, EGFR)

There is currently no specific information available in the reviewed scientific literature regarding the receptor binding profiles or selectivity of 1,3,4-Oxadiazinan-2-one derivatives for Nicotinic Acetylcholine Receptors, VEGFR2, or EGFR.

Enzyme Inhibition Mechanisms (e.g., Thymidylate Synthase, HDAC, Topoisomerase II, Telomerase, Thymidine (B127349) Phosphorylase)

Detailed studies on the mechanisms of enzyme inhibition by 1,3,4-Oxadiazinan-2-one derivatives, specifically targeting Thymidylate Synthase, HDAC, Topoisomerase II, Telomerase, or Thymidine Phosphorylase, are not present in the available literature.

Inhibition of Growth Factors and Kinases

The scientific literature lacks specific data on the inhibition of growth factors and kinases by compounds containing the 1,3,4-Oxadiazinan-2-one scaffold.

Molecular Basis of Bioactivity and Bioactivation Processes

Information detailing the molecular basis of bioactivity or the bioactivation processes for 1,3,4-Oxadiazinan-2-one derivatives is not available in the current body of scientific research.

Conformational Behavior and Biological Interactions

Limited research into the structural aspects of 1,3,4-Oxadiazinan-2-one derivatives indicates that these molecules possess notable conformational flexibility. Studies on pseudoephedrine-based mdpi.comnih.govmdpi.com-oxadiazinan-2-ones, which were acylated at the N(3)-position, have shown that these compounds undergo distinct conformational changes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3,4-Oxadiazinan-2-one derivatives?

- Methodological Answer : Synthesis typically involves reacting hydrazides or amino alcohols with carbonyl-containing precursors (e.g., ketones or esters) under controlled conditions. For example, pseudoephedrine-derived oxadiazinanones are synthesized via acylation using sodium hexamethyldisilazane and acyl chlorides, requiring precise temperature control (−78°C to room temperature) and anhydrous solvents . Key steps include precursor activation, cyclization, and purification via recrystallization or chromatography. Reaction yields depend on stoichiometry, solvent choice (e.g., acetonitrile or THF), and pH adjustments to stabilize intermediates .

Q. What analytical techniques are recommended for characterizing 1,3,4-Oxadiazinan-2-one compounds?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure and substituent positions. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while X-ray crystallography resolves stereochemistry and crystal packing. For example, single-crystal X-ray studies (e.g., using SHELXL) validate bond lengths (C–C: ~1.54 Å) and torsional angles (e.g., O–C–N–C: 150.8°) . Mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns.

Q. What safety precautions are essential when handling 1,3,4-Oxadiazinan-2-one in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis to avoid inhalation of volatile intermediates. Wear nitrile gloves and lab coats to prevent skin contact, as acylating agents (e.g., methylacryloyl chloride) are corrosive. In case of exposure, wash affected areas with soap/water and consult medical personnel. Store derivatives in airtight containers at −20°C to prevent hydrolysis .

Advanced Research Questions

Q. How do steric interactions influence the conformational arrangement of N3-acyl substituted 1,3,4-Oxadiazinan-2-ones?

- Methodological Answer : Steric bulk at the N3 position (e.g., methylacryloyl groups) induces torsional strain, forcing carbonyl groups into anti-parallel arrangements to minimize clashes. For instance, O16–C15–N3–C2 and O20–C2–C15–O16 torsional angles (132–150°) deviate from coplanarity, as shown in X-ray studies. Low steric demand (e.g., acetyl groups) allows syn-parallel carbonyl alignment. Computational modeling (DFT) and Mogul geometry checks validate these trends .

Q. What computational tools are optimal for refining the crystal structures of 1,3,4-Oxadiazinan-2-one derivatives?

- Methodological Answer : SHELX programs (e.g., SHELXL-2018) are industry standards for small-molecule refinement, offering robust handling of twinned data and high-resolution structures. WinGX integrates SHELX with ORTEP-3 for graphical visualization, enabling real-time adjustment of anisotropic displacement parameters. For macromolecular applications, SHELXPRO interfaces with PHENIX for cross-validation .

Q. How can researchers resolve discrepancies in spectroscopic and crystallographic data for oxadiazinanone derivatives?

- Methodological Answer : Cross-validate NMR chemical shifts with computed values (e.g., using Gaussian09) to identify misassignments. For crystallographic anomalies (e.g., disorder in methyl groups), use dynamic refinement tools (SHELXL’s AFIX commands) and check data-to-parameter ratios (>10:1). If XRD and NMR data conflict (e.g., unexpected diastereomers), repeat synthesis with chiral HPLC purification to isolate enantiomers .

Q. What strategies optimize reaction conditions for introducing fluorinated substituents into oxadiazinanone scaffolds?

- Methodological Answer : Fluorination at the C5/C6 positions enhances bioactivity but requires careful control of electrophilic fluorinating agents (e.g., Selectfluor®). Reactions in aprotic solvents (DMF or DCM) at 0–40°C minimize side products. Monitor progress via ¹⁹F NMR to track regioselectivity. Post-fluorination, stabilize products with hydroxyl-protecting groups (e.g., TBS) to prevent decomposition .

Q. How does the choice of acylating agent affect the regioselectivity in oxadiazinanone functionalization?

- Methodological Answer : Bulky acylating agents (e.g., t-butylacetyl chloride) favor N3 acylation due to steric hindrance at competing sites. In contrast, smaller agents (acetyl chloride) may lead to O-acylation byproducts. Kinetic studies (e.g., in situ IR monitoring) optimize reaction times (2–6 hours) and solvent polarity (e.g., THF vs. toluene) to maximize regiocontrol .

Q. What are the best practices for validating the purity of synthesized 1,3,4-Oxadiazinan-2-one derivatives using chromatographic methods?

- Methodological Answer : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar impurities. For chiral derivatives, employ chiral stationary phases (e.g., Chiralpak AD-H) and compare retention times with racemic mixtures. Validate methods with spike-in experiments using known impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.